molecular formula C7H6ClN3 B1465006 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 935466-69-6

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No. B1465006
M. Wt: 167.59 g/mol
InChI Key: MAFCXVAJLGPFLY-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound with the CAS Number: 935466-69-6 . It has a molecular weight of 167.6 . The IUPAC name for this compound is 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine .


Molecular Structure Analysis

The InChI code for 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is 1S/C7H6ClN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .


Chemical Reactions Analysis

The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated .


Physical And Chemical Properties Analysis

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

    • Application: This compound is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Method: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results: The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
  • Topological features and electronic structure study

    • Application: The compound is used for studying topological features and electronic structure .
    • Method: The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high resolution X-ray diffraction data .
    • Results: The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated .
  • Treatment of disorders involving elevated plasma blood glucose

    • Application: The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
    • Results: The efficacy of the present compounds to reduce the blood glucose .
  • Targeting FGFR in cancer therapy

    • Application: This compound is being developed as a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
    • Results: Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Antibacterial, antifungal, and antiviral activities

    • Application: Pyrrolo[1,2-a]pyrazine derivatives, which can be synthesized using this compound, exhibited more antibacterial, antifungal, and antiviral activities .
    • Results: The derivatives showed significant activity against various bacterial, fungal, and viral strains .
  • Kinase inhibition

    • Application: 5H-pyrrolo[2,3-b]pyrazine derivatives, which can be synthesized using this compound, showed more activity on kinase inhibition .
    • Results: The derivatives showed significant inhibitory activity against various kinases .
  • Treatment of Rheumatoid Arthritis

    • Application: This compound is used as an intermediate in the synthesis of Tofacitinib, a drug used for the treatment of moderate to severe rheumatoid arthritis in adult patients who have shown an inadequate response or intolerance to Methotrexate .
    • Results: Tofacitinib has shown efficacy in reducing symptoms and slowing the progression of rheumatoid arthritis .
  • Inhibition of Breast Cancer Cell Proliferation

    • Application: This compound is being developed as a derivative that inhibits breast cancer 4T1 cell proliferation and induces its apoptosis .
    • Results: The derivative significantly inhibited the migration and invasion of 4T1 cells .

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFCXVAJLGPFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696242
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

CAS RN

935466-69-6
Record name 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspn. of 4-chloro-7-azaindole-N-oxide m-chlorobenzoic acid salt [J. Org. Chem. 1980, 45, 4045] (1.60 g, 4.92 mmol) in AcCN (10 ml) was added dimethylsulfate (0.50 ml, 1.05 eq.) at RT. The suspn. was stirred under N2 at 55-60° C. overnight. After cooling to RT, a solution of NH3 in dry EtOH (2M, Aldrich, 20 ml) under cooling in an ice bath. The greenish mixture was stirred in a sealed vial at RT for 4 h, then at 45° C. for 60 h. After evaporation of the solvent and aq. workup as in the previous examples, the crude was purified by silica gel chromatography to give a yellowish-tan cryst. solid. HR-MS calculated for [MH]+: 168.03230, found: 168.03218.
Name
4-chloro-7-azaindole-N-oxide m-chlorobenzoic acid salt
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1
Citations
Y Adeshina - 2019 - kuscholarworks.ku.edu
There are many human drug targets without any known small molecule inhibitors, and a lot of these challenging targets play a crucial role in important disease-relevant processes. RNA-…
Number of citations: 0 kuscholarworks.ku.edu

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